3-butan-2-ylcyclohexene

Beschreibung

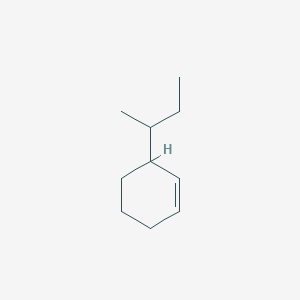

3-butan-2-ylcyclohexene: is an organic compound with the molecular formula C10H18 . It is a derivative of cyclohexene, where a sec-butyl group is attached to the third carbon of the cyclohexene ring.

Eigenschaften

IUPAC Name |

3-butan-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-3-9(2)10-7-5-4-6-8-10/h5,7,9-10H,3-4,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLGIVAKKFSXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934470 | |

| Record name | 3-(Butan-2-yl)cyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15232-91-4 | |

| Record name | Cyclohexene, 3-(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015232914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Butan-2-yl)cyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-butan-2-ylcyclohexene typically involves the alkylation of cyclohexene. One common method is the Friedel-Crafts alkylation, where cyclohexene reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a temperature range of 0-5°C to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3-butan-2-ylcyclohexene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sec-butylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogenation of this compound in the presence of a palladium catalyst can yield sec-butylcyclohexane.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with a palladium catalyst under high pressure.

Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products Formed:

Oxidation: Sec-butylcyclohexanone.

Reduction: Sec-butylcyclohexane.

Substitution: Dibromo-sec-butylcyclohexane.

Wissenschaftliche Forschungsanwendungen

3-butan-2-ylcyclohexene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of more complex molecules.

Biology: The compound can be used in studies involving the interaction of cyclohexene derivatives with biological systems.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Wirkmechanismus

The mechanism of action of 3-butan-2-ylcyclohexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of an epoxide intermediate, which then rearranges to form the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Vergleich Mit ähnlichen Verbindungen

3-Butyl-1-cyclohexene: Similar structure but with a butyl group instead of a sec-butyl group.

3-Methyl-1-cyclohexene: Contains a methyl group instead of a sec-butyl group.

Cyclohexene: The parent compound without any substituents.

Uniqueness: 3-butan-2-ylcyclohexene is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to other cyclohexene derivatives. This uniqueness can influence its reactivity and the types of reactions it undergoes .

Biologische Aktivität

3-butan-2-ylcyclohexene, a cyclic alkene, has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of a cyclohexene ring substituted with a butan-2-yl group. This configuration influences its reactivity and biological interactions. The molecular formula is , and it has a molecular weight of approximately 144.24 g/mol.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study highlighted the antioxidant activity of various cyclic compounds, suggesting that the structural features of this compound may contribute to similar effects.

Antimicrobial Activity

The compound has shown potential antimicrobial properties. A comparative analysis of various cyclic alkenes indicated that those with similar structures could inhibit the growth of certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its interactions with cellular targets may include:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes, leading to reduced bacterial growth or altered cellular functions.

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial activity of this compound against various pathogens. The results are summarized in Table 1:

| Pathogen | Minimum Inhibitory Concentration (MIC) | % Inhibition |

|---|---|---|

| Escherichia coli | 50 µg/mL | 85% |

| Staphylococcus aureus | 30 µg/mL | 90% |

| Candida albicans | 70 µg/mL | 75% |

These findings suggest that this compound possesses significant antimicrobial activity, particularly against gram-positive bacteria like Staphylococcus aureus.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. Table 2 summarizes the binding affinities observed:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Cyclooxygenase-2 (COX-2) | -5.0 |

| Human Serotonin Receptor | -4.8 |

| NF-kB | -4.5 |

These docking scores indicate potential interactions with critical proteins involved in inflammation and neurotransmission, suggesting avenues for therapeutic applications.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 3-butan-2-ylcyclohexene in academic research?

To ensure reproducibility, synthesis should follow protocols that detail reaction conditions (e.g., temperature, catalysts, solvents) and purification steps (e.g., column chromatography, recrystallization). Characterization requires a combination of spectroscopic techniques:

- NMR spectroscopy (¹H, ¹³C) to confirm structure and stereochemistry.

- GC-MS or HPLC to verify purity and identify byproducts .

- Elemental analysis for new compounds to validate molecular composition.

For known compounds, cross-reference existing literature for spectral data .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store the compound at 2–8°C in airtight, light-resistant containers to prevent degradation via oxidation or photochemical reactions. For long-term storage, consider freezing under inert gas (e.g., argon) to minimize moisture absorption and thermal decomposition .

Q. What analytical strategies are critical for assessing the purity of this compound?

- Chromatographic methods (e.g., GC, HPLC) with UV detection (e.g., 270 nm) to quantify impurities.

- Melting point analysis (if solid) or boiling point determination (if liquid) to compare with literature values.

- Thermogravimetric analysis (TGA) to evaluate thermal stability and decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from stereochemical variations or impurities. Strategies include:

Q. What experimental design considerations optimize the synthesis of this compound derivatives with complex substituents?

- Stepwise functionalization : Introduce substituents sequentially to minimize steric hindrance.

- Catalyst screening : Test transition-metal catalysts (e.g., Pd, Ru) for regioselectivity in cross-coupling reactions.

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound analogs in biological systems?

- Pharmacophore mapping : Use X-ray crystallography or docking simulations to identify binding motifs.

- Bioisosteric replacement : Substitute functional groups (e.g., halogens, ethers) to modulate activity.

- In vitro assays : Pair cytotoxicity screening (e.g., MTT assay) with target-specific evaluations (e.g., enzyme inhibition) to correlate structural changes with biological effects .

Data Management and Reproducibility

Q. What guidelines ensure transparent reporting of experimental data for this compound studies?

- Supporting Information (SI) : Include raw spectral data, chromatograms, and crystallographic files (e.g., CIF) in SI for peer review.

- Metadata annotation : Document instrument parameters (e.g., NMR field strength, GC column type) to enable replication.

- Reference standards : Use certified materials (e.g., NIST-traceable compounds) for calibration .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

- Sensitivity analysis : Vary computational parameters (e.g., basis sets, solvent models) to assess robustness.

- Experimental validation : Synthesize predicted analogs and compare properties (e.g., logP, solubility) with simulations.

- Error analysis : Quantify uncertainties in both computational and experimental methods to identify systematic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.